

# JNJ-54717793: A Comprehensive Technical Overview of Pharmacokinetics and Oral Bioavailability

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: JNJ-54717793

Cat. No.: B15618008

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacokinetic profile and oral bioavailability of **JNJ-54717793**, a novel, potent, and selective orexin-1 receptor (OX1R) antagonist. The data presented herein is compiled from preclinical studies and is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development.

## In Vitro Profile

The in vitro characteristics of **JNJ-54717793** highlight its high affinity and selectivity for the orexin-1 receptor, alongside favorable metabolic stability and permeability properties.

## Receptor Binding and Functional Activity

**JNJ-54717793** demonstrates high-affinity binding to both human and rat OX1R, with substantial selectivity over the orexin-2 receptor (OX2R). This selectivity is a key attribute, suggesting a reduced potential for off-target effects associated with OX2R modulation, such as somnolence.<sup>[1][2][3]</sup> The binding affinity translates to potent functional antagonism, as demonstrated in cell-based assays measuring changes in intracellular calcium.<sup>[2]</sup>

Table 1: In Vitro Receptor Binding Affinity and Functional Potency of **JNJ-54717793**<sup>[2][4]</sup>

| Receptor | Species | Binding Affinity (pKi) | Functional Potency (pKb) |
|----------|---------|------------------------|--------------------------|
| OX1R     | Human   | 7.83                   | 7.9                      |
| Rat      | 7.84    | 7.8                    |                          |
| OX2R     | Human   | <6.15                  | <6.0                     |

Note: A higher pKi or pKb value indicates stronger binding affinity or functional potency, respectively.

## ADME Profile

The in vitro absorption, distribution, metabolism, and excretion (ADME) profile of **JNJ-54717793** has been characterized to predict its in vivo behavior.

Table 2: In Vitro ADME Data for **JNJ-54717793**[\[1\]](#)

| Parameter  | Species | Value |
|--|---------|-------|
| Microsomal Stability<br>(Extraction Ratio)           | Human   | 0.53  |
| Rat  | 0.35    |       |
| Dog  | 0.42    |       |
| Mouse  | 0.38    |       |
| Plasma Protein Binding (%<br>Free)                   | Human   | 23    |
| Rat  | 20      |       |
| Dog  | 22      |       |
| Brain Tissue Binding (% Free)                        | Rat     | 1.8   |
| Caco-2 Permeability (A-B)<br>(10 <sup>-6</sup> cm/s) | -       | 1.5   |
| Caco-2 Efflux Ratio (B-A / A-B)                      | -       | 1.4   |
| hPXR Activation (% of Control)                       | -       | 19    |

## Preclinical Pharmacokinetics

Pharmacokinetic studies in multiple preclinical species have demonstrated that **JNJ-54717793** possesses favorable drug-like properties, including good oral bioavailability and brain penetration.<sup>[1][2]</sup>

Table 3: Pharmacokinetic Parameters of **JNJ-54717793** in Preclinical Species<sup>[1]</sup>

| Species | Dose (mg/kg) | Route | CL (mL/min/kg) | Vss (L/kg) | T <sub>1/2</sub> (h) | Cmax (ng/mL) | AUC (ng·h/mL) | F (%) |
|---------|--------------|-------|----------------|------------|----------------------|--------------|---------------|-------|
| Mouse   | 1.0          | IV    | 26             | 2.5        | 1.1                  | -            | 640           | -     |
| 5.0     | PO           | -     | -              | 1.3        | 470                  | 1200         | 38            | -     |
| Rat     | 1.0          | IV    | 12             | 2.1        | 2.0                  | -            | 1400          | -     |
| 5.0     | PO           | -     | -              | 2.5        | 1100                 | 4800         | 69            | -     |
| Dog     | 0.5          | IV    | 3.4            | 2.2        | 7.5                  | -            | 2500          | -     |
| 2.5     | PO           | -     | -              | 8.0        | 2000                 | 20000        | 64            | -     |
| Monkey  | 0.5          | IV    | 3.1            | 1.5        | 5.6                  | -            | 2700          | -     |
| 2.5     | PO           | -     | -              | 6.0        | 1200                 | 9800         | 73            | -     |

CL: Clearance; Vss: Volume of distribution at steady state; T<sub>1/2</sub>: Half-life; Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; F: Oral bioavailability.

## In Vivo Target Engagement

Oral administration of **JNJ-54717793** leads to significant and dose-dependent occupancy of OX1R in the rat brain, confirming its ability to cross the blood-brain barrier and engage its intended target.<sup>[2][4]</sup>

Ex vivo receptor occupancy studies showed that a 30 mg/kg oral dose in rats resulted in a maximal OX1R occupancy of 87% at 15 minutes post-dose, which corresponded to a plasma concentration of 3733 ng/mL.<sup>[2]</sup> The occupancy remained above 50% for at least 6 hours.<sup>[2]</sup>

## Experimental Methodologies

### In Vitro Receptor Binding Assays

The binding affinity of **JNJ-54717793** for human and rat OX1R and human OX2R was determined through competitive radioligand binding assays.<sup>[2]</sup>

- **OX1R Binding:** Membranes from cells expressing either human or rat OX1R were incubated with the radioligand [ $^3\text{H}$ ]-SB-674042 and varying concentrations of **JNJ-54717793**.
- **OX2R Binding:** Membranes from cells expressing human OX2R were incubated with the radioligand [ $^3\text{H}$ ]-EMPA and varying concentrations of **JNJ-54717793**.
- **Data Analysis:** The concentration of **JNJ-54717793** that inhibited 50% of the radioligand binding ( $\text{IC}_{50}$ ) was determined and converted to the inhibition constant ( $K_i$ ) using the Cheng-Prusoff equation.

## In Vitro Functional Assays

The functional antagonist potency of **JNJ-54717793** was assessed by measuring its ability to inhibit the increase in intracellular calcium induced by the orexin-A (OX-A) peptide in cells expressing either human or rat OX1R.[\[2\]](#)

- **Procedure:** Cells were loaded with a calcium-sensitive dye and then stimulated with an  $\text{EC}_{80}$  concentration of OX-A in the presence of varying concentrations of **JNJ-54717793**.
- **Data Analysis:** The concentration of **JNJ-54717793** that inhibited the OX-A response by 50% was determined to calculate the functional potency ( $\text{pKb}$ ).

## In Vitro ADME Assays

- **Microsomal Stability:** The metabolic stability of **JNJ-54717793** was evaluated by incubating the compound with liver microsomes from various species (human, rat, dog, mouse) and measuring the decrease in the parent compound concentration over time.[\[1\]](#) The result is reported as the extraction ratio.[\[1\]](#)
- **Plasma and Brain Tissue Protein Binding:** The extent of binding to plasma proteins and brain tissue was determined using equilibrium dialysis.[\[1\]](#)
- **Caco-2 Permeability:** The intestinal permeability of **JNJ-54717793** was assessed using the Caco-2 cell monolayer model.[\[1\]](#) The apparent permeability coefficient ( $P_{\text{app}}$ ) was determined in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions to evaluate passive permeability and the potential for active efflux.[\[1\]](#)

- hPXR Activation: The potential for induction of cytochrome P450 3A4 (CYP3A4) was indirectly measured by assessing the activation of the human pregnane X receptor (hPXR).  
[1]

## Preclinical Pharmacokinetic Studies

Pharmacokinetic parameters were determined in mice, rats, dogs, and monkeys following intravenous (IV) and oral (PO) administration.[1]

- Dosing: For IV administration, **JNJ-54717793** was formulated as a solution. For PO administration, it was also given as a solution.[1]
- Sample Collection: Blood samples were collected at various time points post-dosing.
- Analysis: Plasma concentrations of **JNJ-54717793** were determined using a validated analytical method (e.g., LC-MS/MS).
- Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis.[2]

## Ex Vivo Receptor Occupancy

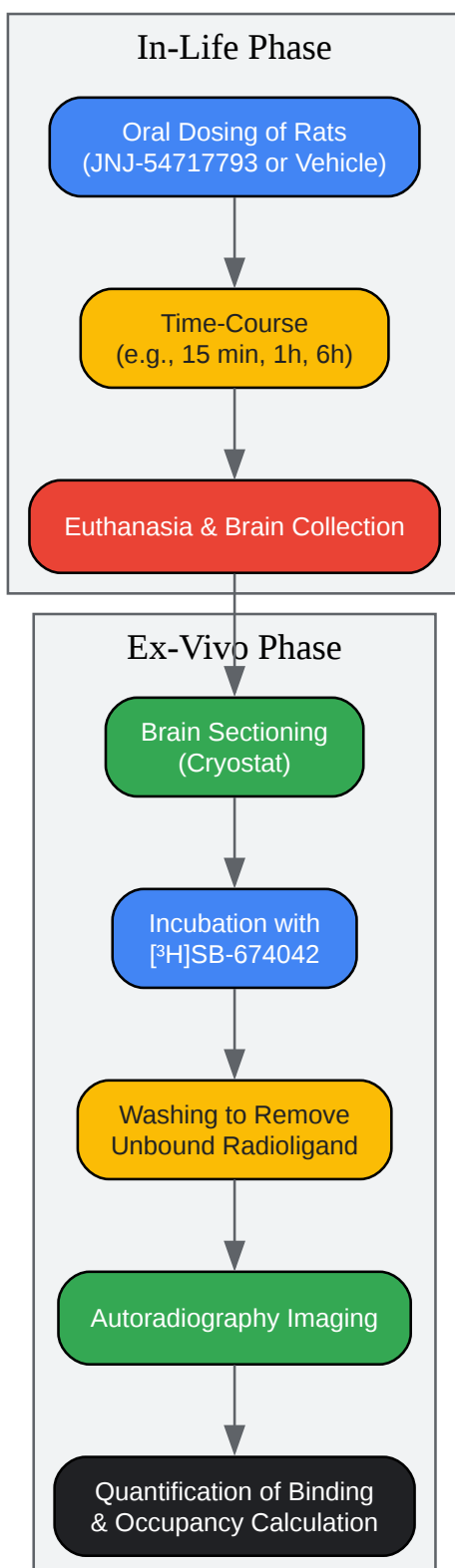
The in vivo occupancy of OX1R in the brain was measured in rats following oral administration of **JNJ-54717793**. [2][4]

- Procedure: Rats were dosed orally with **JNJ-54717793**. At specific time points, the animals were euthanized, and their brains were removed and sectioned.
- Autoradiography: Brain sections, particularly the tenia tecta which has high OX1R expression, were incubated with the radioligand [<sup>3</sup>H]SB-674042.
- Data Analysis: The amount of radioligand binding in the brains of drug-treated animals was compared to that in vehicle-treated animals to determine the percentage of receptor occupancy.

## Visualizations

### Orexin Signaling Pathway

The orexin system plays a crucial role in regulating arousal, wakefulness, and motivation. Orexin peptides (Orexin-A and Orexin-B) are produced in the lateral hypothalamus and act on two G-protein coupled receptors, OX1R and OX2R. **JNJ-54717793** is a selective antagonist of OX1R.



[Click to download full resolution via product page](#)



**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Substituted Azabicyclo[2.2.1]heptanes as Selective Orexin-1 Antagonists: Discovery of JNJ-54717793 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of JNJ-54717793 a Novel Brain Penetrant Selective Orexin 1 Receptor Antagonist in Two Rat Models of Panic Attack Provocation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of JNJ-54717793 a Novel Brain Penetrant Selective Orexin 1 Receptor Antagonist in Two Rat Models of Panic Attack Provocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Evaluation of JNJ-54717793 a Novel Brain Penetrant Selective Orexin 1 Receptor Antagonist in Two Rat Models of Panic Attack Provocation [frontiersin.org]
- To cite this document: BenchChem. [JNJ-54717793: A Comprehensive Technical Overview of Pharmacokinetics and Oral Bioavailability]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15618008#jnj-54717793-pharmacokinetics-and-oral-bioavailability]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)